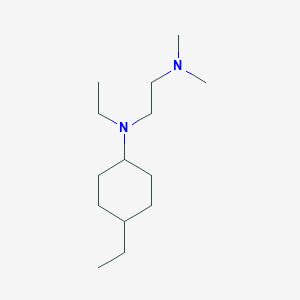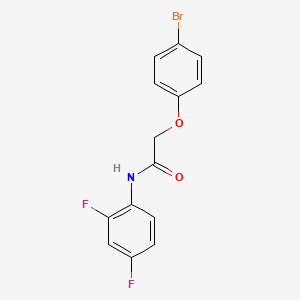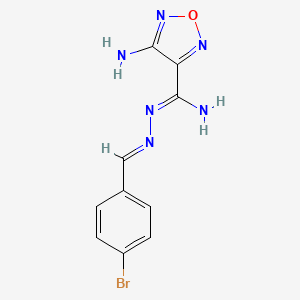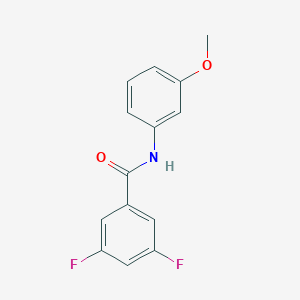
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as BHIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHIM is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to cause birth defects. However, BHIM has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various signaling pathways involved in inflammation and cancer development. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various signaling pathways involved in inflammation and cancer development. Additionally, this compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in a laboratory setting. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to study the effects of this compound on different types of cancer and determine its potential as a cancer therapy. Additionally, future research could focus on developing new derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and immunomodulatory properties and has been found to modulate the activity of various signaling pathways involved in inflammation and cancer development. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a series of chemical reactions starting with the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with urea to form this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-18-9-3-5(6(12)4-8(9)15)2-7-10(16)14-11(17)13-7/h2-4,15H,1H3,(H2,13,14,16,17)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZCVBVFQBIMBC-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)


![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)


![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)